

# Spectroscopic Profile of 2-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B8808167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-2-phenyl-1,3-dioxolane** (also known as Acetophenone ethylene ketal), a common protective group for ketones in organic synthesis. The document details experimental protocols and presents a consolidated summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the unambiguous identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables provide a quantitative summary of the key spectroscopic data for **2-Methyl-2-phenyl-1,3-dioxolane**, compiled from peer-reviewed literature and spectral databases.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

(Solvent:  $\text{CDCl}_3$ , Reference: TMS)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment   |
|------------------------------------|--------------|-------------|--|
| 7.20 - 7.50                        | Multiplet    | 5H          | Aromatic protons (Ar-H)  |
| 3.80 - 4.10                        | Multiplet    | 4H          | Dioxolane ring protons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-) |
| 1.60                               | Singlet      | 3H          | Methyl protons (-CH <sub>3</sub> )                               |

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

(Solvent: CDCl<sub>3</sub>, Reference: TMS)

| Chemical Shift ( $\delta$ ) ppm | Assignment   |
|---------------------------------|--|
| 143.1                           | Quaternary aromatic carbon (C-Ar)                                |
| 128.9                           | Aromatic methine carbon (CH-Ar)                                  |
| 128.1                           | Aromatic methine carbon (CH-Ar)                                  |
| 125.4                           | Aromatic methine carbon (CH-Ar)                                  |
| 109.5                           | Quaternary ketal carbon (-O-C(CH <sub>3</sub> )(Ph)-O-)          |
| 64.7                            | Dioxolane ring carbons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-) |
| 27.8                            | Methyl carbon (-CH <sub>3</sub> )                                |

## Table 3: FTIR Spectroscopic Data

(Sample Preparation: KBr Pellet)

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment  |
|--------------------------------|-----------|---|
| 3058                           | Medium    | Aromatic C-H Stretch                                  |
| 2981                           | Medium    | Aliphatic C-H Stretch                                 |
| 1448                           | Strong    | C=C Aromatic Ring Stretch                             |
| 1373                           | Strong    | CH <sub>3</sub> Bending                               |
| 1222, 1168, 1074, 1031         | Strong    | C-O Stretch (Acetal)                                  |
| 869                            | Medium    | C-C Stretch   |
| 765, 701                       | Strong    | C-H Out-of-plane Bending<br>(Monosubstituted benzene) |

## Table 4: Mass Spectrometry Data

(Method: Electron Ionization, EI)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment   |
|----------------------|------------------------|---|
| 164                  | 5                      | [M] <sup>+</sup> (Molecular Ion)                                |
| 149                  | 100                    | [M - CH <sub>3</sub> ] <sup>+</sup>                             |
| 121                  | 15                     | [C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>                  |
| 105                  | 85                     | [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzoyl cation) |
| 87                   | 30                     | [C <sub>4</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>    |
| 77                   | 40                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)   |

## Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **2-Methyl-2-phenyl-1,3-dioxolane** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to ensure a high signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same sample. The experiment is run in a proton-decoupled mode to produce singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **2-Methyl-2-phenyl-1,3-dioxolane** is a liquid at room temperature, a neat spectrum is obtained by placing a single drop of the pure compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor. Typically, 16 to 32 scans are co-added to improve spectral quality.

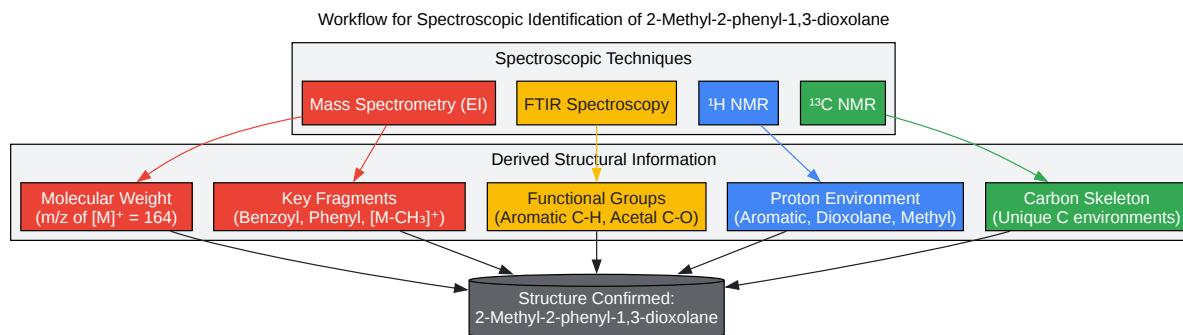
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of **2-Methyl-2-phenyl-1,3-dioxolane** in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: A 1  $\mu\text{L}$  aliquot of the prepared solution is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program begins with an initial hold at 50°C for 2 minutes, followed by a temperature ramp of 10°C per minute up to 250°C.

- MS Detection: The eluent from the GC column is directed into a mass spectrometer operating under electron ionization (EI) at a standard energy of 70 eV. The mass analyzer scans over a range of m/z 40-400 to detect the molecular ion and resulting fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2-Methyl-2-phenyl-1,3-dioxolane** using the spectroscopic techniques described.



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